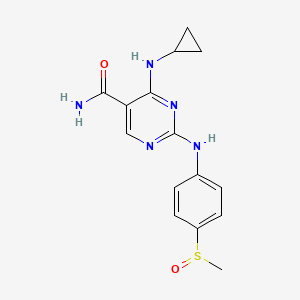
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-methylsulfinylaniline, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: Reacting cyclopropylamine with a suitable pyrimidine derivative.
Amidation: Forming the carboxamide group through amidation reactions.
Oxidation: Introducing the sulfinyl group via oxidation of a thioether precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group.
Reduction: Reduction reactions could target the carboxamide or sulfinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Possible use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
4-(cyclopropylamino)-2-(4-methylthioanilino)pyrimidine-5-carboxamide: Similar structure but with a thioether group instead of a sulfinyl group.
4-(cyclopropylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide: Similar structure but with a methoxy group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide might confer unique chemical and biological properties, such as increased polarity or specific interactions with biological targets.
特性
分子式 |
C15H17N5O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N5O2S/c1-23(22)11-6-4-10(5-7-11)19-15-17-8-12(13(16)21)14(20-15)18-9-2-3-9/h4-9H,2-3H2,1H3,(H2,16,21)(H2,17,18,19,20) |
InChIキー |
UZZAAUCYLNTAHC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)



![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)
